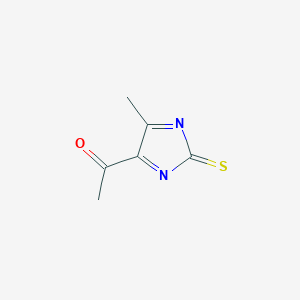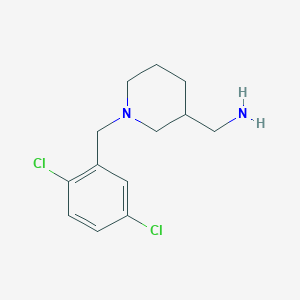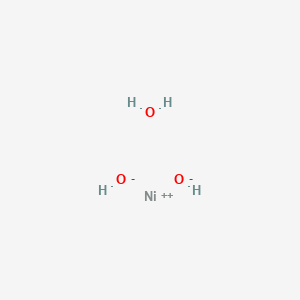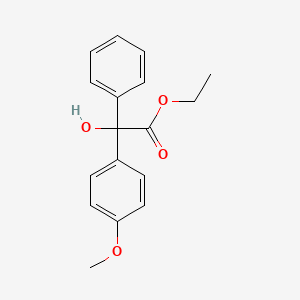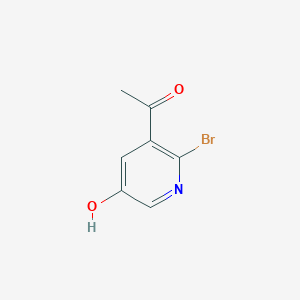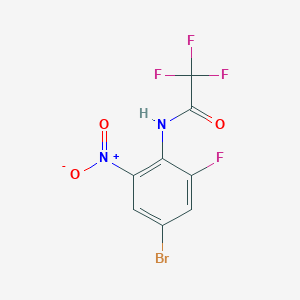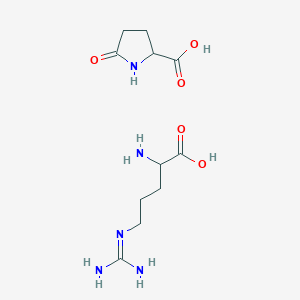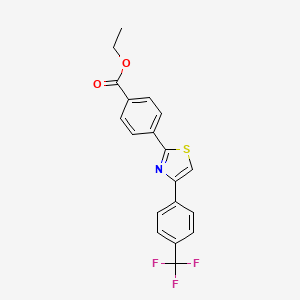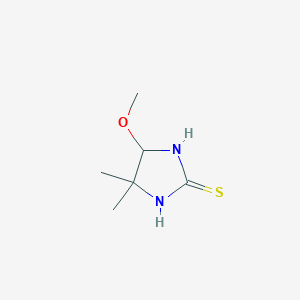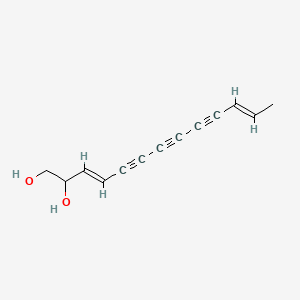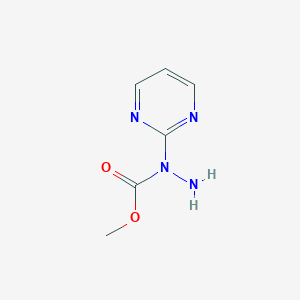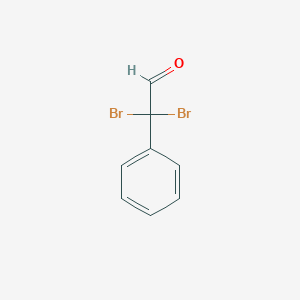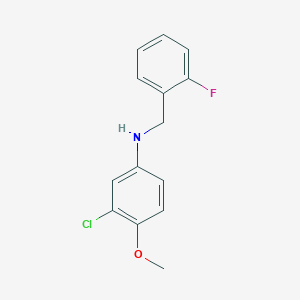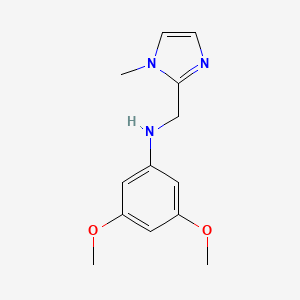![molecular formula C13H13NO2 B12828599 Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)
Spiro[cyclohexane-1,3'-indoline]-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclohexane-1,3’-indoline]-2,3-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indoline moiety through a spiro carbon. This compound is notable for its presence in various naturally occurring alkaloids and synthetic pharmaceutical compounds, displaying a broad spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for Spiro[cyclohexane-1,3’-indoline]-2,3-dione involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. This reaction is typically carried out in acetic acid at room temperature using a stoichiometric amount of manganese(III) acetate. The reaction proceeds via a formal 5-exo-trig cyclization, yielding the desired spiroindolinediones in good to high yields .
Industrial Production Methods
Industrial production methods for Spiro[cyclohexane-1,3’-indoline]-2,3-dione often involve scalable oxidation processes. These methods utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product. The use of solid acid/ionic liquid catalyst systems, such as Amberlyst-15/[Emim]Cl, has been explored to enhance the sustainability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[cyclohexane-1,3’-indoline]-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through oxidative cyclization reactions.
Reduction: It can be reduced under specific conditions to yield different spirocyclic derivatives.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, enhancing the compound’s versatility in synthetic applications .
Aplicaciones Científicas De Investigación
Spiro[cyclohexane-1,3’-indoline]-2,3-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of complex natural products and pharmaceuticals.
Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which Spiro[cyclohexane-1,3’-indoline]-2,3-dione exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones: These compounds are structurally similar but differ in the oxidation state of the indoline moiety.
Spiro[cyclohexane-1,2’-inden]-3-ene-1’,3’-diones: These compounds have a different ring fusion pattern, leading to distinct chemical properties
Uniqueness
Spiro[cyclohexane-1,3’-indoline]-2,3-dione stands out due to its high diastereoselectivity and enantioselectivity in synthetic reactions. Its broad spectrum of biological activities and versatility in chemical synthesis make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
spiro[1,2-dihydroindole-3,3'-cyclohexane]-1',2'-dione |
InChI |
InChI=1S/C13H13NO2/c15-11-6-3-7-13(12(11)16)8-14-10-5-2-1-4-9(10)13/h1-2,4-5,14H,3,6-8H2 |
Clave InChI |
WDWHVAXCBOXQKD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(=O)C2(C1)CNC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


